- Processes and intermediates for preparing a medicament, World Intellectual Property Organization, , ,

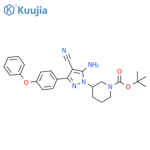

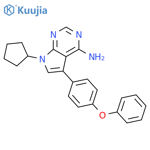

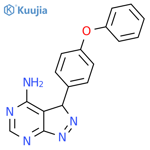

Cas no 936563-86-9 (tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate)

![tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate structure](https://es.kuujia.com/scimg/cas/936563-86-9x500.png)

936563-86-9 structure

Nombre del producto:tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate

tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate Propiedades químicas y físicas

Nombre e identificación

-

- tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate

- 1-Piperidinecarboxylic acid, 3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-, 1,1-dimethylethyl ester

- 1,1-Dimethylethyl 3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinecarboxylate (ACI)

- CS-M2600

- tert-butyl (R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo-[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate

- (R)-1-(1-Boc-3-piperidinyl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- DA-40370

- NTSAEGNFPKKRLX-UHFFFAOYSA-N

- tert-butyl 3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate

- 3-[4-Amino-3-(4-phenoxy-phenyl)-pyrazolo[3,4-d]pyrimidin-1-yl]-piperidine-1-carboxylic acid tert-butyl ester

- SCHEMBL1628863

- BCP23953

- SY116147

- AKOS032948035

- 936563-86-9

- MFCD28167899

- G87611

- C12757

- CS-14790

- IBRUTINIB IMPURITY 86

- tert-butyl3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate

- tert-butyl 3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate

- DB-125868

-

- Renchi: 1S/C27H30N6O3/c1-27(2,3)36-26(34)32-15-7-8-19(16-32)33-25-22(24(28)29-17-30-25)23(31-33)18-11-13-21(14-12-18)35-20-9-5-4-6-10-20/h4-6,9-14,17,19H,7-8,15-16H2,1-3H3,(H2,28,29,30)

- Clave inchi: NTSAEGNFPKKRLX-UHFFFAOYSA-N

- Sonrisas: O=C(N1CC(N2C3C(=C(N)N=CN=3)C(C3C=CC(OC4C=CC=CC=4)=CC=3)=N2)CCC1)OC(C)(C)C

Atributos calculados

- Calidad precisa: 486.23793884g/mol

- Masa isotópica única: 486.23793884g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 9

- Recuento de átomos pesados: 36

- Cuenta de enlace giratorio: 7

- Complejidad: 734

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 1

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 4.4

- Superficie del Polo topológico: 108Ų

tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P62470-100mg |

tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate |

936563-86-9 | 100mg |

¥26002.0 | 2021-09-08 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1060364-100mg |

tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate |

936563-86-9 | 97% | 100mg |

¥16224.00 | 2024-04-24 | |

| Chemenu | CM331309-100mg |

tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate |

936563-86-9 | 95%+ | 100mg |

$2912 | 2021-06-16 | |

| Chemenu | CM331309-100mg |

tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate |

936563-86-9 | 95%+ | 100mg |

$1920 | 2024-07-19 |

tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Ammonia Catalysts: Copper bromide (CuBr) Solvents: Dimethylacetamide

Referencia

- Processes and intermediates for preparing a BTK inhibitor, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Triphenylphosphine Catalysts: Azobisisobutyronitrile Solvents: Tetrahydrofuran ; 12 h, rt

Referencia

- Preparation of heterocyclic compounds as the double-site irreversible Bruton's tyrosine kinase inhibitor, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción

Referencia

- Preparation of substituted pyrazolopyrimidinamines as inhibitors of Bruton's tyrosine kinase, United States, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; 24 h, 90 °C

Referencia

- Preparation of pyrazolo[3,4-d]pyrimidine derivatives as Btk kinase inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; rt → 120 °C; 21 h, 120 °C

Referencia

- Preparation of benzenesulfonamide derivatives and uses thereof, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; overnight, rt

Referencia

- Preparation of pyrazolo-pyrimidine compounds as inhibitors of Bruton's tyrosine kinase, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Triphenylphosphine Solvents: Dimethylformamide ; 10 - 30 min, 10 - 15 °C

1.2 Catalysts: Diisopropyl azodicarboxylate ; 3 - 4 h, 25 - 30 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt → 0 °C; 3 - 4 h, 0 °C → rt

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 9, rt → 0 °C

1.2 Catalysts: Diisopropyl azodicarboxylate ; 3 - 4 h, 25 - 30 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt → 0 °C; 3 - 4 h, 0 °C → rt

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 9, rt → 0 °C

Referencia

- Method for preparing Brutons tyrosine kinase inhibitor, China, , ,

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Tetraphenylporphyrin , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; overnight, rt

Referencia

- Preparation of substituted pyrazolopyrimidinamines as inhibitors of Bruton's tyrosine kinase, United States, , ,

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; 24 h, 90 °C

Referencia

- Preparation of pyrazolopyrimidine derivatives useful in treating dry eye, World Intellectual Property Organization, , ,

Métodos de producción 11

Condiciones de reacción

Referencia

- Preparation of 1H-pyrazolo[3,4-d]pyrimidine derivatives as bruton's tyrosine kinase inhibitors, United States, , ,

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; overnight, rt

Referencia

- Methods and compositions for inhibition of bone resorption, World Intellectual Property Organization, , ,

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran

Referencia

- Discovery of selective irreversible inhibitors for bruton's tyrosine kinase, ChemMedChem, 2007, 2(1), 58-61

tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate Raw materials

- 1-Boc-3-hydroxypiperidine

- methanimidamide

- 1-Piperidinecarboxylic acid, 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-, 1,1-dimethylethyl ester

- Ibrutinib deacryloylpiperidine

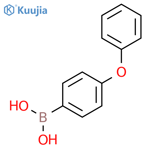

- 4-Phenoxyphenylboronic acid

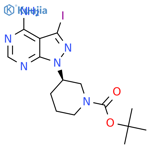

- tert-butyl (3R)-3-{4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}piperidine-1-carboxylate

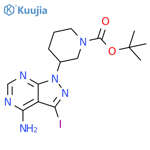

- 1,1-Dimethylethyl 3-[4-chloro-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinecarboxylate

- tert-butyl 3-(5-amino-4-cyano-3-(4-phenoxyphenyl)-1H-pyrazol-1-yl)-piperidine-1-carboxylate

- 3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine

tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate Preparation Products

tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate Literatura relevante

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

-

Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901

936563-86-9 (tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate) Productos relacionados

- 2228194-83-8(1,1-difluoro-2-(3-fluoro-2,6-dimethoxyphenyl)propan-2-amine)

- 951662-20-7(1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea)

- 2210140-19-3(4-methyl-N-{3-(pyridin-3-yl)pyrazin-2-ylmethyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide)

- 127527-22-4(4-(dimethylamino)butanoyl chloride)

- 923461-73-8(N-{5-(benzenesulfonyl)methyl-1,3,4-oxadiazol-2-yl}-2-methanesulfonylbenzamide)

- 2000641-07-4(2-amino-3-(1-tert-butyl-1H-pyrazol-4-yl)-3-hydroxypropanoic acid)

- 261952-15-2(4-methyl-3-(trifluoromethyl)phenylmethanol)

- 1805041-32-0(5-Chloro-2-(trifluoromethyl)pyridine-3-acetic acid)

- 3175-95-9(3-Deoxyaconitine)

- 1206593-30-7(4-Ethoxy-3-(trifluoromethyl)benzyl bromide)

Proveedores recomendados

Shanghai Joy Biotech Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Jinta Yudi Pharmaceutical Technology Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

Hubei Henglvyuan Technology Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Reactivos

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote